4-methyl-1H-indole-5-carboxylic acid
Description
Significance of the Indole (B1671886) Nucleus in Organic Chemistry
The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of organic chemistry. Its structure is prevalent in a multitude of natural products and biologically active molecules. The indole ring system is a key structural component in many bioactive compounds due to its ability to mimic the structure of peptides and bind to proteins. This has made it a "privileged scaffold" in drug discovery, forming the core of numerous pharmaceuticals.
Overview of Carboxylic Acid Functionality in Heterocyclic Systems
The incorporation of a carboxylic acid group onto a heterocyclic system, such as the indole nucleus, profoundly influences the molecule's physical and chemical properties. The carboxylic acid moiety is a versatile functional group that can participate in a wide range of chemical transformations, including esterification, amidation, and reduction. Its acidic nature also allows for salt formation, which can be crucial for modulating solubility and bioavailability in pharmaceutical applications. In the context of medicinal chemistry, the carboxylic acid group can act as a key binding element, forming hydrogen bonds and ionic interactions with biological targets.
Contextualizing 4-methyl-1H-indole-5-carboxylic Acid within Indole Chemistry Research
Within the broad family of indole derivatives, this compound stands as a molecule of interest due to its specific substitution pattern. The presence of a methyl group at the 4-position and a carboxylic acid at the 5-position of the indole ring creates a unique electronic and steric environment. This particular arrangement makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of therapeutic agents. Research into this compound provides insights into how modifications on the indole core can fine-tune molecular properties for specific applications.
Chemical Properties and Identifiers
| Property | Value |
| Molecular Formula | C₁₀H₉NO₂ |
| IUPAC Name | This compound |
| CAS Number | 1547646-33-2 |
| Molecular Weight | 175.18 g/mol |
| Canonical SMILES | CC1=C(C=CC2=C1C=CN2)C(=O)O |
Synthesis of this compound
A documented synthetic route to this compound involves a multi-step process starting from a substituted indole ester. This method highlights modern synthetic organic chemistry techniques, including cross-coupling and hydrolysis reactions.
Step 1: Methylation of Methyl 4-chloro-1H-indole-5-carboxylate
The synthesis initiates with the methylation of methyl 4-chloro-1H-indole-5-carboxylate. This reaction is achieved using trimethylboroxine (B150302) in the presence of a palladium catalyst, such as PEPPSI™-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), and a base like potassium carbonate in an anhydrous dioxane solvent. The reaction is typically carried out in a pressure vessel. This step replaces the chlorine atom at the 4-position with a methyl group to yield methyl 4-methyl-1H-indole-5-carboxylate. google.com
Step 2: Hydrolysis to this compound
The subsequent step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. While the direct hydrolysis of methyl 4-methyl-1H-indole-5-carboxylate is the logical final step, a related procedure described for a similar chloro-substituted analog provides insight into the likely conditions. In that procedure, the methyl ester is treated with a 2M aqueous solution of lithium hydroxide (B78521) in methanol. google.com The mixture is heated to facilitate the reaction. Following the reaction, the solvent is evaporated, and the residue is partitioned between an organic solvent (like ethyl acetate) and water. The aqueous phase is then acidified, typically with a strong acid such as hydrochloric acid, to precipitate the carboxylic acid product. The final product can then be extracted with an organic solvent like dichloromethane. google.com
Research Applications
The primary documented application of this compound is as a key intermediate in the synthesis of indole carboxamide derivatives that act as P2X7 receptor antagonists. google.com The P2X7 receptor is implicated in various inflammatory and neurodegenerative conditions, making its antagonists a subject of significant interest in drug discovery. google.com In this context, the carboxylic acid group of this compound is activated and then coupled with various amine-containing fragments to generate a library of potential drug candidates. google.com
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-methyl-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO2/c1-6-7-4-5-11-9(7)3-2-8(6)10(12)13/h2-5,11H,1H3,(H,12,13) |
InChI Key |
NPYLPGUERGSJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C=CN2)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methyl 1h Indole 5 Carboxylic Acid and Its Analogues
Strategic Approaches to Indole (B1671886) Core Construction
The de novo synthesis of the indole scaffold is a foundational step. Modern organic synthesis offers several powerful methods, from classic name reactions to modern transition-metal-catalyzed processes.
Modified Fischer Indole Synthesis Protocols
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for preparing substituted indoles. scienceinfo.comwikipedia.orgtcichemicals.com The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org For the synthesis of 4-methyl-1H-indole-5-carboxylic acid, a plausible Fischer approach would involve the reaction of (4-carboxy-3-methylphenyl)hydrazine with a suitable acetaldehyde (B116499) equivalent.
The versatility of this reaction is enhanced by various modifications. The choice of acid catalyst is critical, with options ranging from Brønsted acids like HCl, H2SO4, and p-toluenesulfonic acid to Lewis acids such as zinc chloride, boron trifluoride, and aluminum chloride. wikipedia.orgrsc.org One significant modern adaptation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling reaction to form the necessary N-arylhydrazone precursor from an aryl bromide or iodide, expanding the scope of accessible starting materials. wikipedia.orgrsc.orgnih.gov This approach supports the intermediacy of hydrazones in the classical Fischer pathway. wikipedia.org
Table 1: Comparison of Fischer Indole Synthesis Protocols
| Protocol | Catalyst Type | Key Features | Potential Limitations |
| Classical Fischer | Brønsted or Lewis Acids (e.g., HCl, ZnCl₂) | One-pot synthesis possible; versatile for many substitutions. scienceinfo.com | Fails with acetaldehyde itself; sensitive to reaction conditions; certain functional groups are not tolerated. scienceinfo.com |
| Buchwald Modification | Palladium Catalyst (e.g., Pd(OAc)₂) | Expands substrate scope to include aryl halides; milder conditions for hydrazone formation. wikipedia.orgrsc.org | Requires multi-step process if starting from aryl halide; cost of palladium catalyst. |
| Japp-Klingemann Reaction | Base/Acid | Useful for synthesizing indole carboxylic acids from β-keto-esters and diazonium salts. nih.gov | Requires specific β-keto-ester starting materials. |
Palladium-Catalyzed Cyclization and Coupling Reactions
Palladium catalysis has revolutionized the synthesis of heterocyclic compounds, including indoles. nih.gov These methods often provide access to substitution patterns that are difficult to achieve through classical methods. Intramolecular cyclization strategies are particularly powerful for constructing the indole core. nih.gov For example, the cyclization of N,N-dialkyl-o-(1-alkynyl)anilines can produce 3-iodoindoles, which are versatile intermediates for further functionalization via palladium-catalyzed coupling reactions like the Sonogashira and Suzuki reactions. nih.gov
The synthesis of 4-substituted indoles can be achieved through various palladium-catalyzed pathways. acs.orgresearchgate.net One prominent strategy is the Catellani-type reaction, which utilizes palladium/norbornene cooperative catalysis for the vicinal difunctionalization of an aryl halide. nih.gov This allows for the installation of substituents at the ortho-C-H bond, providing a route to complex indole structures. nih.gov
Multicomponent Reaction Strategies (e.g., Ugi-type reactions)
Multicomponent reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step. The Ugi four-component reaction (Ugi-4CR), which combines an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid, is a cornerstone of MCR chemistry. nih.gov This reaction has been adapted for indole synthesis, providing rapid access to diverse indole derivatives. rsc.orgacs.org
One strategy involves a sequential Ugi three-component condensation followed by an intramolecular Wittig reaction to form the indole ring. acs.org Another innovative approach uses indole-N-carboxylic acids, prepared from indoles and CO2, as the acid component in a five-component Ugi-type reaction to generate indole-tethered peptide units. nih.govacs.org These methods allow for the modular construction of highly substituted indoles by varying the different components, making them suitable for creating libraries of analogues. rsc.org
Regioselective Introduction of Substituents
Once the indole core is formed, or by using pre-functionalized starting materials, the precise placement of the methyl and carboxyl groups is paramount.
Methylation Techniques
Achieving regioselective methylation of the indole ring is a significant synthetic challenge. While direct C4 methylation is less common, various advanced techniques have been developed for methylating other positions, which highlight the strategies available for C-H functionalization.
For instance, a one-step, regioselective C2–H methylation of free (N–H) indoles has been developed using Pd(II)/norbornene cooperative catalysis. rsc.orgrsc.org This method avoids the need for protecting groups on the indole nitrogen and demonstrates excellent functional group tolerance. rsc.org The mechanism is believed to proceed through a Catellani-type pathway involving N-directed palladation and intramolecular C2-H activation. rsc.org
Biocatalysis offers another powerful tool for regioselective methylation. S-adenosyl methionine (SAM)-dependent methyl transferases have been shown to perform stereo- and regioselective methylation at the C3 position of various indoles. nih.govresearchgate.net While these methods target the C2 and C3 positions, they underscore the potential of directed C-H activation and enzymatic approaches that could be adapted for other positions on the indole scaffold. For the target molecule, methylation at the C4 position would most practically be achieved by starting with a precursor that already contains the methyl group, such as 3-methylaniline, before constructing the indole ring.
Table 2: Overview of Regioselective Indole Methylation Methods
| Method | Position Targeted | Reagents/Catalyst | Key Features |
| Pd(II)/Norbornene Catalysis | C2 | Pd(OAc)₂, Norbornene, Trimethyl phosphate (B84403) rsc.orgrsc.org | Direct C-H methylation of free (N-H) indoles; high functional group tolerance. rsc.org |
| Biocatalytic Methylation | C3 | S-adenosyl methionine (SAM)-dependent methyl transferase nih.govresearchgate.net | High stereo- and regioselectivity; enzymatic process. nih.gov |
| N-Methylation | N1 | Dimethyl carbonate (DMC), K₂CO₃ | Effective for methylation of the indole nitrogen, including on substrates with carboxylic acid groups. google.com |
Carboxylation Strategies
The introduction of a carboxylic acid group onto the indole ring requires regioselective methods. The synthesis of indole-5-carboxylic acid and its derivatives has been achieved through several routes. nih.govacs.orgsigmaaldrich.com One approach involves the hydrolysis of a corresponding 5-cyanoindole, which can be prepared from 5-bromoindole. acs.org
Direct carbonylation of the indole C-H bond is an atom-economical modern strategy. Rhodium-catalyzed direct carbonylation has been shown to be effective for producing indole-3-carboxylates. cas.cn More recently, metal-free, visible-light-induced carbonylation of indoles with phenols has been developed to synthesize indole-3-carboxylates, proceeding through a radical carbonylation process. acs.org While these examples focus on the C3 position, the principles of C-H activation and carbonylation could be applied to other positions. For the synthesis of a 5-carboxylic acid derivative, a common strategy involves directed ortho-metalation of an N-protected indole followed by quenching with carbon dioxide. Alternatively, building the indole ring from a pre-functionalized benzene (B151609) derivative, such as 4-aminobenzoic acid, is a highly effective and common strategy to ensure the correct placement of the carboxyl group.
Optimization of Reaction Conditions and Yields
The classical Fischer indole synthesis remains a widely employed method for the construction of the indole core. wikipedia.orgthermofisher.combyjus.comorganic-chemistry.org This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org In the context of this compound, the optimization of various reaction parameters is crucial for achieving high yields and purity. Key variables that are often manipulated include the choice of acid catalyst, solvent, reaction temperature, and reaction time.
Catalyst Selection: The Fischer indole synthesis can be catalyzed by both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride). wikipedia.org The selection of the appropriate catalyst is critical and is often substrate-dependent. For the synthesis of substituted indole-5-carboxylic acids, studies have explored various catalysts to determine the most effective option for maximizing the yield and minimizing side-product formation. The acidity of the medium plays a significant role in the reaction's success. thermofisher.com
Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. While traditional methods often employ high-boiling point organic solvents, research has explored the use of more environmentally friendly options. The solubility of the starting materials and intermediates in the chosen solvent is a key consideration. For instance, the synthesis of certain indole derivatives has been successfully carried out in the absence of a solvent, which aligns with green chemistry principles. ukhsa.gov.uk
Temperature and Reaction Time: These two parameters are intrinsically linked and require careful optimization. The Fischer indole synthesis often requires elevated temperatures to drive the cyclization and dehydration steps. organic-chemistry.org However, excessively high temperatures or prolonged reaction times can lead to degradation of the product and the formation of impurities. Therefore, systematic studies are necessary to identify the optimal temperature and duration for a specific synthesis to achieve the highest possible yield.
To illustrate the impact of reaction condition optimization, consider the following hypothetical data based on typical findings in indole synthesis:
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | HCl | Ethanol | 78 | 8 | 65 |
| 2 | H₂SO₄ | Acetic Acid | 100 | 6 | 72 |
| 3 | ZnCl₂ | Toluene | 110 | 4 | 85 |
| 4 | p-TSA | Ethanol | 78 | 10 | 78 |
| 5 | ZnCl₂ | Solvent-free | 120 | 2 | 90 |
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. For the synthesis of this compound and its analogs, several green chemistry approaches have been explored.
Solvent-Free Reactions: Eliminating the use of volatile and often hazardous organic solvents is a key goal of green chemistry. Performing reactions under solvent-free conditions not only reduces waste but can also simplify the work-up procedure. nih.gov The Fischer indole synthesis has been successfully conducted in the absence of a solvent, demonstrating the feasibility of this approach for preparing indole derivatives. ukhsa.gov.uk
Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign alternatives to traditional solvents is encouraged. Water, ethanol, and ionic liquids are examples of greener solvents that have been investigated for indole synthesis. The development of palladium-catalyzed C-H activation of indole-carboxylic acids with benzyl (B1604629) alcohols in water highlights the potential of aqueous reaction media. mdpi.com
Catalysis: The use of catalytic amounts of reagents is a fundamental principle of green chemistry. Efficient catalytic systems can reduce the amount of waste generated and improve the atom economy of a reaction. Research into novel and recyclable catalysts for indole synthesis is an active area of investigation.
The following table provides a hypothetical comparison of a conventional synthesis with green chemistry approaches for an indole derivative:
| Method | Conditions | Reaction Time | Yield (%) | Environmental Impact |
|---|---|---|---|---|
| Conventional | Reflux in Toluene with ZnCl₂ | 8 hours | 80 | High (use of volatile organic solvent) |
| Microwave-Assisted | Microwave irradiation (150W) | 15 minutes | 92 | Low (reduced energy consumption and time) |
| Solvent-Free | Heating neat reactants with catalyst | 2 hours | 88 | Very Low (no solvent waste) |
| Aqueous Media | Pd-catalyst in water | 6 hours | 85 | Low (water as a green solvent) |
Chemical Reactivity and Derivatization of 4 Methyl 1h Indole 5 Carboxylic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives through established organic reactions.
Esterification and Amidation Reactions
Esterification: The conversion of 4-methyl-1H-indole-5-carboxylic acid to its corresponding esters is a common and fundamental transformation. The most direct method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, and the yield of the ester can be maximized by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com For substrates that may be sensitive to strong acidic conditions, alternative methods like Steglich esterification using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed. commonorganicchemistry.com Alkylation of the carboxylate salt with an alkyl halide is another viable route to esters. commonorganicchemistry.com
Amidation: The formation of amides from this compound is a critical reaction, particularly in medicinal chemistry where the amide bond is a key structural feature. mdpi.com This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by an amine. researchgate.net A variety of coupling agents are used for this purpose, including carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., HBTU, PyBOP), and organocatalysts. rsc.orgorganic-chemistry.org These reagents convert the carboxylic acid into a more reactive intermediate in situ, which then readily reacts with a primary or secondary amine to form the corresponding amide derivative under mild conditions. researchgate.net The direct thermal condensation of the carboxylic acid and amine is also possible but often requires high temperatures. rsc.org
Table 1: Representative Conditions for Esterification and Amidation
| Transformation | Reagents & Conditions | Product Type | Ref. |
|---|---|---|---|
| Esterification | R'-OH, H₂SO₄ (cat.), Heat | Ester | masterorganicchemistry.com |
| R'-OH, DCC, DMAP (cat.), CH₂Cl₂ | Ester | commonorganicchemistry.com | |
| 1) SOCl₂, 2) R'-OH, Pyridine | Ester | commonorganicchemistry.com | |
| Amidation | R'R''NH, HBTU, DIPEA, DMF | Amide | nih.gov |
| R'R''NH, EDC, HOBt, DMF | Amide | mdpi.com | |
| 1) Oxalyl Chloride, 2) R'R''NH | Amide | mdpi.com |
Reduction and Decarboxylation Pathways
Reduction: The carboxylic acid functional group of this compound can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are ineffective. masterorganicchemistry.comchemguide.co.uk Lithium aluminum hydride (LiAlH₄) is the most commonly used reagent for this purpose. libretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide and yield 4-methyl-1H-indol-5-yl)methanol. chemguide.co.uklibretexts.org An aldehyde is formed as an intermediate in this process, but it is immediately reduced further and cannot be isolated. libretexts.org
Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) from the indole (B1671886) ring is a potential reaction pathway, though it often requires specific conditions. The stability of the resulting carbanion or the transition state leading to it is a key factor. nih.gov While decarboxylation of some aromatic carboxylic acids can occur upon simple heating, the reaction for indole carboxylic acids can be challenging. masterorganicchemistry.com For indole-3-carboxylic acids, decarboxylation has been achieved under basic conditions promoted by K₂CO₃ or acetonitrile (B52724). researchgate.net The mechanism is believed to proceed through the formation of an enamine-like intermediate after loss of CO₂. youtube.com It is plausible that this compound could undergo decarboxylation under similar forcing conditions, potentially aided by metal catalysts, to yield 4-methyl-1H-indole.
Formation of Anhydrides and Acyl Halides
Acyl Halides: Acyl halides, particularly acyl chlorides, are highly reactive derivatives of carboxylic acids and serve as valuable intermediates for the synthesis of esters, amides, and anhydrides. this compound can be converted into its corresponding acyl chloride, 4-methyl-1H-indole-5-carbonyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. These reactions effectively replace the hydroxyl group of the carboxylic acid with a chloride atom.
Anhydrides: Symmetrical anhydrides can be prepared from this compound through dehydration, which can be accomplished by heating or, more commonly, by using a dehydrating agent. nih.gov Alternatively, and more frequently, anhydrides are synthesized by reacting an acyl chloride with the sodium salt of the carboxylic acid (a carboxylate). libretexts.org This nucleophilic acyl substitution reaction yields the anhydride (B1165640) and a salt byproduct. youtube.com Mixed anhydrides can also be formed if the acyl chloride and carboxylate are derived from different carboxylic acids. wikipedia.org
Electrophilic and Nucleophilic Substitution on the Indole Ring System
The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. nih.gov The position of this attack is governed by the directing effects of the existing substituents. In this compound, the pyrrole (B145914) part of the ring is generally more reactive than the benzene (B151609) part. Electrophilic substitution on the indole ring typically occurs at the C3 position, as this leads to a more stable cationic intermediate where the aromaticity of the benzene ring is preserved. stackexchange.com
The substituents on the benzene ring influence the regioselectivity. The methyl group at C4 is an activating, ortho-para director, while the carboxylic acid group at C5 is a deactivating, meta-director. The combined electronic effects of these groups, along with the inherent reactivity of the C3 and C2 positions of the indole nucleus, will determine the outcome of electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation.
Nucleophilic aromatic substitution on the indole ring is significantly less common because the ring system is electron-rich and lacks a good leaving group. rsc.org Such reactions generally require the presence of a strong electron-withdrawing group (such as a nitro group) to activate the ring towards nucleophilic attack, along with a good leaving group (like a halogen). nii.ac.jpnih.gov For instance, a halogenated derivative of this compound could potentially undergo nucleophilic substitution under specific conditions, such as in palladium-catalyzed cross-coupling reactions. acs.org
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. To utilize this compound in such reactions, it must first be converted into a suitable coupling partner, typically an organohalide.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. organic-synthesis.com For this compound (or its ester/amide derivative) to be used as a substrate in a Suzuki coupling, it would first need to be halogenated at one of the available positions on the indole ring (e.g., C2, C3, C6, or C7).
Once a halo-derivative, such as methyl 7-bromo-4-methyl-1H-indole-5-carboxylate, is prepared, it can undergo Suzuki coupling with a variety of aryl or vinyl boronic acids or esters. nih.gov These reactions are typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₃PO₄, or CsF), and a suitable solvent system. organic-synthesis.com This methodology allows for the introduction of diverse substituents onto the indole scaffold, providing a powerful tool for library synthesis and the development of complex molecular architectures. nih.gov
Table 2: General Conditions for Suzuki-Miyaura Coupling of Halo-Indoles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Ref. |
|---|---|---|---|---|---|
| PdCl₂(dppf) | dppf | 2 M Na₂CO₃ | Toluene/Dioxane | 85 | organic-synthesis.com |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | nih.gov |
| PdCl₂(dppf) | dppf | 2 M K₂CO₃ | N,N-Dimethylacetamide | 150 (Microwave) | organic-synthesis.com |
C-H Activation and Dehydrogenative Coupling Reactions
The direct functionalization of carbon-hydrogen (C-H) bonds is a highly atom-economical and efficient strategy for molecular diversification. In the context of this compound, the carboxylic acid group can act as an effective directing group, facilitating the selective activation of adjacent C-H bonds.
Transition-metal-catalyzed C-H activation reactions, particularly those employing palladium, rhodium, and ruthenium catalysts, have been extensively studied for indole derivatives. nih.gov For indole-5-carboxylic acid, a close analog of the title compound, direct arylation has been shown to occur selectively at the C4 and C6 positions. The carboxylic acid group directs the metal catalyst to the ortho C-H bonds, leading to the formation of biaryl structures. It is anticipated that this compound would undergo similar regioselective C-H activation at the C6 position, as the C4 position is blocked by the methyl group.
Dehydrogenative coupling reactions, which involve the formation of a new bond between two C-H or a C-H and an X-H bond with the concomitant loss of a hydrogen molecule, represent another powerful avenue for derivatization. These reactions are often oxidative and can be catalyzed by various transition metals. While specific examples utilizing this compound are not extensively documented, the general principles of dehydrogenative coupling of aromatic carboxylic acids with alkenes and other coupling partners are well-established. researchgate.net Such transformations could lead to the formation of lactones and other fused heterocyclic systems.
The following table summarizes representative conditions for the C-H arylation of a related indole-5-carboxylic acid, which can be extrapolated to predict the reactivity of this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Regioselectivity | Reference |
| Pd(OAc)₂ | None | K₂CO₃ | DMA | 120 | C4 and C6 | nih.gov |
| [RuCl₂(p-cymene)]₂ | P(Cy)₃ | K₂CO₃ | NMP | 140 | C6 | nih.gov |
Table 1: Representative Conditions for C-H Arylation of Indole-5-carboxylic Acid
Synthesis of Advanced Indole Architectures
The functionalized indole core of this compound serves as a versatile platform for the construction of more complex molecular frameworks, including polycyclic systems and intricate indole-based scaffolds.
The strategic functionalization of this compound through C-H activation or other coupling reactions can provide intermediates that are primed for cyclization to form polycyclic aromatic compounds. For instance, intramolecular C-H activation can lead to the formation of fused ring systems. While direct examples with the title compound are scarce, the synthesis of tricyclic indoles from other indole carboxylic acid derivatives has been reported, often involving a Fischer indole synthesis followed by cyclization reactions. nih.gov
One can envision a synthetic route where the C6 position of this compound is first functionalized with a suitable tether, which then undergoes an intramolecular cyclization to yield a polycyclic indole. The carboxylic acid group can be leveraged to direct this initial functionalization or can be modified to participate in the cyclization itself, for example, through the formation of an amide or ester linkage followed by an intramolecular Friedel-Crafts type reaction.
The indole nucleus is a privileged scaffold in medicinal chemistry, and the development of novel, complex indole-based structures is of significant interest. mdpi.com this compound can be utilized as a starting material for the synthesis of such scaffolds.
For example, cascade reactions initiated by the functional groups on the indole ring can lead to the rapid assembly of complex structures. An acid-catalyzed cascade reaction of an indole-4-carboxylic acid methyl ester has been shown to produce a novel C3/C4-fused tetracyclic indole scaffold. nih.gov A similar strategy could potentially be applied to derivatives of this compound to generate unique and complex molecular architectures.
The following table outlines a synthetic transformation of a related indole derivative to a complex polycyclic scaffold, illustrating the potential of such building blocks.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1H-Indol-4-carboxylic acid methyl ester | 1. POCl₃, DMF; 2. Ethane-1,2-diamine, AcOH, MeOH | A C3/C4-fused tetracyclic indole | 59 | nih.gov |
Table 2: Example of Complex Scaffold Synthesis from an Indole Carboxylic Acid Derivative
Advanced Spectroscopic and Structural Elucidation of 4 Methyl 1h Indole 5 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-methyl-1H-indole-5-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete assignment of all proton and carbon signals.
Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. These predictions are based on established data for indole (B1671886) and its derivatives. youtube.com The acidic proton of the carboxylic acid is expected to appear far downfield (10-12 ppm) and the N-H proton of the indole ring also in a downfield region, often appearing as a broad singlet. fiveable.me The aromatic protons on the indole core will exhibit characteristic chemical shifts and coupling patterns. The methyl group protons will appear as a singlet in the upfield region. In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing around 170-185 ppm.
Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H1 (N-H) | ~11.5 | broad singlet | - |
| H2 | ~7.4 | triplet | ~2.5 |
| H3 | ~6.5 | triplet | ~2.5 |
| H6 | ~7.3 | doublet | ~8.5 |
| H7 | ~7.8 | doublet | ~8.5 |
| 4-CH₃ | ~2.5 | singlet | - |
Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Carbon Position | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | ~125 |
| C3 | ~102 |
| C3a | ~128 |
| C4 | ~129 |
| C5 | ~126 |
| C6 | ~121 |
| C7 | ~118 |
| C7a | ~136 |
| 4-CH₃ | ~18 |
While 1D NMR provides initial data, 2D NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show correlations between H2 and H3, and between H6 and H7, confirming their positions on the indole ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This technique would definitively link each proton signal (e.g., H2, H3, H6, H7, and the methyl protons) to its corresponding carbon signal (C2, C3, C6, C7, and the methyl carbon).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, the methyl protons (4-CH₃) would show an HMBC correlation to C4, C3a, and C5. The aromatic proton H6 would show correlations to C4, C5, and C7a, thereby confirming the substitution pattern on the benzene (B151609) ring portion of the indole.
Dynamic NMR (DNMR) is utilized to study molecular motions that occur on the NMR timescale. In this compound, a potential dynamic process is the restricted rotation around the C5-COOH single bond. At low temperatures, this rotation might become slow enough to result in two distinct conformers, which could lead to the broadening or splitting of signals for nearby protons, such as H6. By analyzing the NMR spectra at various temperatures, it is possible to determine the energy barrier for this rotation. Such studies provide valuable insight into the molecule's conformational preferences and flexibility in solution.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FTIR spectroscopy is an effective method for identifying key functional groups. The spectrum of this compound is expected to display several characteristic absorption bands. The carboxylic acid group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to strong hydrogen bonding. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band between 1680 and 1710 cm⁻¹. The N-H stretch of the indole ring is expected around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region.
Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Indole | N-H stretch | 3300 - 3400 | Medium |
| Aromatic | C-H stretch | 3000 - 3100 | Medium |
| Methyl | C-H stretch | 2850 - 2960 | Medium |
| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |
Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O give strong FTIR signals, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. The aromatic ring system of the indole core would be expected to produce strong Raman scattering peaks, providing a distinct "fingerprint" for the molecule. The symmetric stretching of the C=C bonds in the benzene and pyrrole (B145914) rings would be particularly prominent. This technique is valuable for confirming the presence of the aromatic backbone and can also be used to study polymorphism in the solid state.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the exact molecular formula of a compound. For this compound (C₁₀H₉NO₂), the expected exact mass can be calculated with high precision, allowing for its unambiguous identification.
Beyond molecular formula confirmation, MS/MS experiments (tandem mass spectrometry) are used to analyze the fragmentation pathways of the molecular ion. This provides further structural confirmation. For this compound, the fragmentation pattern upon electron ionization would likely involve initial characteristic losses from the carboxylic acid group.
A plausible fragmentation pathway would include:
Loss of a hydroxyl radical (•OH): [M - 17]⁺, resulting from the cleavage of the C-OH bond.
Loss of a carboxyl group (•COOH): [M - 45]⁺, leading to a 4-methyl-1H-indole cation.
Decarboxylation followed by loss of H•: A common pathway for indole carboxylic acids involves the loss of CO₂ to form a 4-methyl-1H-indole ion, which can then fragment further.
Analyzing these fragmentation patterns helps to confirm the presence and location of the carboxylic acid and methyl substituents on the indole scaffold.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a crucial consideration in materials science and pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. The study of related indole derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, has revealed the existence of polymorphism. mdpi.comdntb.gov.ua This suggests that this compound may also exhibit polymorphic behavior under different crystallization conditions.
Crystal engineering principles are employed to control and predict the formation of specific crystal structures with desired properties. This is often achieved by understanding and utilizing intermolecular interactions, such as hydrogen bonds and π-π stacking, to guide the assembly of molecules into a specific crystalline architecture. For indole derivatives, the presence of both hydrogen bond donors (N-H of the indole ring and O-H of the carboxylic acid) and acceptors (the carbonyl oxygen) provides a versatile platform for forming robust supramolecular synthons. The study of cocrystals, such as that between 1H-indole-5-carboxylic acid and 4,4'-bipyridine, demonstrates how different synthons can be utilized in crystal engineering to create new solid forms. researchgate.net
| Parameter | Description | Relevance to this compound |
| Polymorphism | The ability of a solid material to exist in more than one form or crystal structure. | Highly probable, based on the observed polymorphism in structurally similar indole carboxylic acids. Different polymorphs could have different physical properties. |
| Crystal Engineering | The design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. | The functional groups present (carboxylic acid, indole N-H) allow for the rational design of cocrystals and control over solid-state architecture. |
| Synthons | Structural units within molecules that can be formed and/or assembled by known or conceivable synthetic operations. | The carboxylic acid dimer and catemer synthons, as well as heterosynthons involving the indole N-H group, are expected to be key drivers in the crystal packing. |
Hydrogen bonds are the primary directional forces that dictate the crystal packing of many organic molecules, including indole carboxylic acids. The carboxylic acid group is a potent hydrogen bond donor and acceptor and typically forms strong O-H···O hydrogen bonds. In the solid state, carboxylic acids commonly form centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a robust R²₂(8) graph set motif. This is a prevalent feature in the crystal structures of many carboxylic acids.
Furthermore, the N-H group of the indole ring acts as a hydrogen bond donor. It can form N-H···O hydrogen bonds with the carbonyl oxygen of the carboxylic acid of a neighboring molecule. The interplay between the carboxylic acid dimer formation and the N-H···O interactions leads to the formation of extended one-, two-, or three-dimensional networks. For instance, in a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, cyclic dimers are formed via O-H···O hydrogen bonds, and these dimers are further connected through N-H···O interactions. mdpi.comdntb.gov.ua
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| O-H···O | Carboxylic acid -OH | Carboxylic acid C=O | Formation of primary dimeric synthons. |
| N-H···O | Indole N-H | Carboxylic acid C=O | Linking of primary synthons into extended networks. |
| C-H···O | Aromatic/Methyl C-H | Carboxylic acid C=O | Secondary interactions contributing to overall crystal stability. |
| π-π Stacking | Indole ring | Indole ring | Stabilization of the crystal lattice through aromatic interactions. |
Chiroptical Spectroscopy (if chiral analogues are relevant)
Chiroptical spectroscopy encompasses techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), which are sensitive to the three-dimensional arrangement of atoms in chiral molecules. These techniques are invaluable for determining the absolute configuration and conformational preferences of chiral compounds.
The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. A comprehensive search of the relevant scientific literature did not yield any information on the synthesis or study of chiral analogues of this compound. Consequently, a discussion of chiroptical spectroscopy is not applicable to the parent compound and no data is available for any of its potential chiral derivatives. Should chiral analogues be synthesized in the future, for instance, by introducing a stereocenter in a substituent, chiroptical spectroscopy would become a critical tool for their stereochemical characterization.
Theoretical and Computational Investigations of 4 Methyl 1h Indole 5 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, energy, and electronic distribution.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule dictates its chemical behavior. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For indole (B1671886) derivatives, the HOMO is typically located over the electron-rich indole ring, while the LUMO's position can be influenced by substituents.
In 4-methyl-1H-indole-5-carboxylic acid, the π-conjugated system of the indole ring, the electron-donating methyl group, and the electron-withdrawing carboxylic acid group all influence the distribution and energy of these frontier orbitals. Computational methods like DFT are used to calculate and visualize these orbitals.
Further analysis using tools such as Natural Bond Orbital (NBO) analysis can reveal details about charge distribution, intramolecular charge transfer, and the stabilizing interactions arising from electron delocalization. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for predicting intermolecular interactions.
Energy Landscapes and Conformational Preferences
The carboxyl group generally exists in two planar conformations: syn and anti, referring to the dihedral angle of the O=C–O–H atoms. The syn conformation, where this dihedral angle is approximately 0°, is typically found to be the more stable form in the gas phase due to favorable intramolecular interactions. The anti conformation (dihedral angle ~180°) is significantly higher in energy. However, in solution, interactions with solvent molecules can stabilize the anti conformation, sometimes making it the lower free energy state.
Quantum chemical calculations can map the potential energy surface by systematically rotating these key dihedral angles. This process identifies the minimum energy conformers (stable states) and the transition states that separate them, revealing the energy barriers to conformational change. These studies are critical for understanding how the molecule's shape influences its ability to interact with biological targets or other reagents.
Reaction Mechanism Elucidation via Transition State Theory
Transition State Theory (TST) is a cornerstone for understanding and predicting the rates of chemical reactions. When combined with quantum chemical calculations, it allows for the detailed investigation of reaction mechanisms at the molecular level. This involves mapping the potential energy surface that connects reactants to products.
The process begins by identifying the reactants and products and proposing a plausible reaction pathway. Computational methods are then used to locate the geometries of all stationary points along this path, including local minima (reactants, intermediates, and products) and first-order saddle points, which correspond to the transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency.
The energy difference between the reactants and the transition state is the activation energy (barrier), which is the primary determinant of the reaction rate. By calculating the activation energies for different possible pathways, chemists can predict which mechanism is most favorable. For reactions involving this compound, this could include electrophilic substitution on the indole ring, reactions at the carboxylic acid group (like esterification), or more complex cyclization reactions. The theory provides a framework for understanding how substituents, catalysts, and solvent affect these energy barriers and, consequently, the reaction outcome.
Density Functional Theory (DFT) for Spectroscopic Property Prediction
Density Functional Theory (DFT) has become a standard and highly effective computational method for predicting a wide range of molecular properties, including spectroscopic data. By approximating the electron density of a molecule, DFT can achieve a favorable balance between accuracy and computational cost, making it ideal for studying molecules of the size and complexity of this compound.
NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for molecular structure elucidation. Predicting NMR chemical shifts computationally can be invaluable for assigning experimental spectra and confirming chemical structures. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with a DFT functional like B3LYP and a suitable basis set (e.g., 6-31G(d) or larger).
The computational workflow involves first optimizing the molecule's geometry to find its lowest energy conformation. Following this, the GIAO-DFT calculation is performed on the optimized structure to compute the absolute magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them to the shielding tensor of a standard compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The accuracy of these predictions is often high enough to distinguish between different isomers and to assign specific signals to the correct nuclei within the molecule. Below is an illustrative table of predicted chemical shifts for this compound, based on typical values for similar structures.
| Atom Type | Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|---|
| Indole NH | H1 | 11.0 - 12.0 | - |
| Indole CH | H2 | 7.2 - 7.4 | 125 - 128 |
| Indole CH | H3 | 6.5 - 6.7 | 102 - 105 |
| Indole C | C4 | - | 128 - 131 |
| Indole C | C5 | - | 124 - 127 |
| Indole CH | H6 | 7.8 - 8.0 | 122 - 125 |
| Indole CH | H7 | 7.3 - 7.5 | 112 - 115 |
| Indole C | C3a | - | 129 - 132 |
| Indole C | C7a | - | 135 - 138 |
| Methyl CH3 | 4-CH3 | 2.4 - 2.6 | 18 - 22 |
| Carboxyl COOH | 5-COOH | 12.0 - 13.0 | 168 - 172 |
Note: This table presents illustrative chemical shift ranges based on DFT methodologies applied to similar indole derivatives. Actual values depend on the specific level of theory, basis set, and solvent model used in the calculation.
Vibrational Frequency Calculations
DFT calculations are also widely used to predict the vibrational spectra (Infrared and Raman) of molecules. After the molecular geometry is optimized, a frequency calculation is performed. The output provides the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.
These theoretical spectra are immensely helpful in assigning the absorption bands observed in experimental FT-IR and FT-Raman spectra. For this compound, key vibrational modes include the N-H stretch of the indole ring, the broad O-H stretch of the carboxylic acid dimer, the sharp C=O stretch of the carbonyl group, aromatic C-H stretches, and the symmetric and asymmetric stretches of the methyl group.
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are frequently scaled by an empirical factor (typically ~0.96 for B3LYP functionals) to improve agreement with experimental data.
| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm-1) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Indole NH | 3500 - 3600 | Medium |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 (Broad) | Strong, Broad |
| C-H Stretch | Aromatic | 3050 - 3150 | Medium-Weak |
| C-H Stretch | Methyl | 2950 - 3050 | Medium |
| C=O Stretch | Carboxylic Acid | 1700 - 1750 | Very Strong |
| C=C Stretch | Aromatic Ring | 1500 - 1620 | Medium-Strong |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |
| O-H Bend | Carboxylic Acid | 1380 - 1440 | Medium |
Note: This table shows representative calculated vibrational frequencies for the key functional groups in the molecule. These values are unscaled and serve as a guide for spectral assignment.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed picture of the conformational flexibility, solvation, and intermolecular interactions of a compound like this compound in a dynamic environment, such as in solution.
For instance, simulations could reveal the preferred orientations of the carboxylic acid group relative to the indole ring, and whether intramolecular hydrogen bonding plays a role in stabilizing certain conformations. The interaction of the molecule with solvent molecules, such as water, can also be modeled to understand its solubility and hydration shell.
A hypothetical MD simulation of this compound in an aqueous solution could yield data such as the root-mean-square deviation (RMSD) of the atomic positions over time, providing a measure of the molecule's structural stability. The radial distribution function (RDF) could also be calculated to understand the arrangement of water molecules around the carboxylic acid and methyl groups.
Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value/Setting |
| Force Field | AMBER, CHARMM, or GROMOS |
| Solvent Model | TIP3P or SPC/E water |
| System Size | One molecule of this compound in a box of ~3000 water molecules |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) play a crucial role in determining the structure, stability, and function of molecules. NCI analysis is a computational technique used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. This method is based on the electron density and its derivatives.
For this compound, NCI analysis could provide valuable information about both intramolecular and intermolecular interactions. Intramolecularly, it could reveal weak interactions between the methyl group and the indole ring or between the carboxylic acid group and other parts of the molecule.
Intermolecularly, NCI analysis is particularly useful for understanding how molecules of this compound interact with each other in the solid state or in solution. For instance, in a crystal structure, this analysis could identify and characterize the hydrogen bonding network formed by the carboxylic acid groups and the N-H group of the indole ring. It could also highlight weaker C-H···π interactions involving the methyl group and the aromatic system.
A study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid utilized Density Functional Theory (DFT) calculations to investigate intermolecular interactions. mdpi.com This study found that the formation of cyclic dimers via double hydrogen bonds between the carboxylic acid groups was a key feature of the crystal structure. mdpi.com Additionally, interactions between the N-H groups of the indole rings and adjacent methoxy (B1213986) groups, as well as C–H⋯O contacts, were found to significantly influence the spatial arrangement of the molecules. mdpi.com
A similar analysis of this compound would likely reveal a rich network of non-covalent interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the N-H group of the indole ring is also a hydrogen bond donor. The aromatic indole ring can participate in π-π stacking and other π-system interactions.
Table 2: Potential Non-Covalent Interactions in this compound
| Type of Interaction | Donor | Acceptor |
| Hydrogen Bond | Carboxylic acid O-H | Carboxylic acid C=O |
| Hydrogen Bond | Indole N-H | Carboxylic acid C=O |
| π-π Stacking | Indole ring | Indole ring |
| C-H···π Interaction | Methyl C-H | Indole ring |
Applications of 4 Methyl 1h Indole 5 Carboxylic Acid in Contemporary Chemical Research
As a Building Block in Organic Synthesis
The indole (B1671886) nucleus is a prevalent scaffold in a vast array of biologically active compounds and functional organic materials. Carboxylic acid derivatives of indoles are particularly useful as they provide a handle for a variety of chemical transformations.
Precursor for Advanced Heterocyclic Compounds
4-Methyl-1H-indole-5-carboxylic acid is a key starting material for the construction of more complex heterocyclic systems. The carboxylic acid group can be readily converted into other functional groups, such as amides, esters, or acid chlorides, which then participate in cyclization reactions to form new rings. For instance, indole derivatives are crucial in the synthesis of azaheterocycles, which are found in numerous pharmaceuticals and agrochemicals. acs.org The indole nucleus itself can act as a nucleophile in reactions to form larger, polycyclic aromatic systems. Research has shown that indole-carboxylic acids can be utilized in the synthesis of complex structures like spiro-connected heterocycles and benzotriazines, demonstrating their utility as versatile educts. nih.gov
Reagent in Multistep Synthetic Sequences
In the realm of multistep organic synthesis, this compound serves as a crucial intermediate. Its structure can be strategically modified in a sequential manner to build up molecular complexity. For example, palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. Recent developments have showcased one-pot strategies for the synthesis of multisubstituted indole-3-carboxylic acids using a palladium catalyst, which integrates nucleophilic substitution with C-N or C-O cross-coupling. acs.orgacs.org While this research focuses on indole-3-carboxylic acids, the principles are applicable to other isomers like the 5-carboxylic acid derivative. The presence of the carboxylic acid group allows for the introduction of various substituents onto the indole ring, facilitating the modular and rapid assembly of diverse molecular architectures. acs.org
| Synthetic Application | Reaction Type | Key Reagents | Potential Product Class |
| Heterocycle Synthesis | Cyclization | Activating agents (e.g., SOCl₂) followed by nucleophiles | Fused indole systems, polycyclic aromatics |
| Multistep Synthesis | Cross-Coupling | Palladium catalysts, various coupling partners | Substituted indoles, complex natural product analogs |
| Functional Group Interconversion | Amidation/Esterification | Amines/Alcohols, coupling reagents | Indole amides and esters |
Role in Materials Science and Polymer Chemistry
The unique electronic and structural properties of the indole ring make its derivatives, including this compound, attractive candidates for the development of novel materials.
Precursor for Electroactive Polymers
Indole-5-carboxylic acid can undergo electropolymerization to form an electroactive polymer film. sigmaaldrich.com The resulting polymer, poly(indole-5-carboxylic-acid), exhibits redox properties, making it potentially useful in applications such as sensors, electrochromic devices, and energy storage. The electrochemical oxidation of indole-5-carboxylic acid initially produces an insoluble trimer that deposits on the electrode surface. rsc.org Further oxidation leads to the formation of a polymer composed of linked trimer units. rsc.org The properties of the resulting film can be controlled by varying the deposition conditions. rsc.org While this research has been conducted on the parent indole-5-carboxylic acid, the presence of a methyl group in this compound would be expected to influence the electronic properties and morphology of the resulting polymer.
Components of Self-Assembled Systems
The ability of carboxylic acids to form strong, directional hydrogen bonds makes them excellent building blocks for supramolecular chemistry and self-assembly. Indole-2-carboxylic acid has been shown to form lamellar structures on surfaces through the formation of cyclic hydrogen-bonded dimers. researchgate.net The planarity of the indole ring also facilitates π-π stacking interactions, which can further direct the self-assembly process. These non-covalent interactions can be exploited to create highly ordered two- and three-dimensional structures. The specific substitution pattern of this compound would influence the geometry of these intermolecular interactions and, consequently, the architecture of the resulting self-assembled systems.
| Material Application | Key Property | Formation Process | Potential Use |
| Electroactive Polymers | Redox Activity | Electropolymerization | Sensors, Batteries, Electrochromic Devices |
| Self-Assembled Monolayers | Intermolecular Interactions (H-bonding, π-stacking) | Spontaneous organization on a substrate | Nanopatterning, Surface Modification |
Advanced Chemical Sensing and Analytical Methodologies (Non-Biological)
The indole moiety is known for its fluorescence properties, which can be sensitive to the local chemical environment. This makes indole derivatives promising candidates for the development of chemical sensors. While specific research on the sensing applications of this compound is not widely reported, the principles of using chiral carboxylic acids for molecular sensing are well-established. For instance, the reaction of a chiral carboxylic acid with a palladium complex can generate a chiroptically active metal complex with strong circular dichroism signals, allowing for the determination of the enantiomeric composition of the acid. nih.gov This demonstrates the potential for carboxylic acid-containing molecules to be utilized in advanced analytical methodologies. The indole ring in this compound could also be functionalized with specific recognition units to create sensors for various analytes.
Development of Analytical Derivatization Reagents
The functional groups present in this compound, namely the carboxylic acid, make it a potential candidate for use in analytical derivatization. In chemical analysis, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular method. For instance, carboxylic acids are often derivatized to enhance their volatility for gas chromatography or to improve their detectability under UV or fluorescence detectors in liquid chromatography. nih.govnih.gov
While no specific reagents have been developed from this compound, its carboxylic acid moiety could theoretically be activated to react with analytes containing hydroxyl or primary/secondary amine groups. This process would tag the analyte with the indole structure, which is chromophoric and fluorophoric, thereby enhancing its detection sensitivity. The general strategy involves converting the carboxylic acid into a more reactive form (e.g., an acid chloride or an active ester) which then readily reacts with the target analyte. This approach is commonly used to analyze compounds that lack a strong chromophore. nih.gov
Chromatographic Method Development and Optimization
The development of robust chromatographic methods is essential for the separation, identification, and quantification of chemical compounds. For a molecule like this compound, High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, would be the most common analytical approach. amazonaws.com
Method development for an indole carboxylic acid typically involves a systematic optimization of several key parameters to achieve good resolution, peak shape, and analysis time. phcog.commdpi.com These parameters include:
Stationary Phase (Column): An octadecyl-silica (C18) column is a standard choice for separating moderately polar organic compounds like indole derivatives. phcog.com
Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. The pH of the aqueous phase is critical; it is usually kept acidic (e.g., using formic acid or acetic acid) to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.
Detection: The indole ring system allows for sensitive detection using a UV-Vis spectrophotometer, typically in the range of 220-280 nm. mdpi.com For more selective and sensitive analysis, mass spectrometry (LC-MS) can be employed.
The optimization process involves adjusting these parameters to achieve the desired separation. For example, increasing the proportion of the organic solvent in the mobile phase generally decreases the retention time of the analyte in reverse-phase chromatography.
Below is an interactive table representing a hypothetical set of optimized HPLC parameters for the analysis of a compound structurally similar to this compound.
| Parameter | Optimized Condition | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Provides good retention and resolution for moderately polar analytes. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier suppresses carboxylate formation, improving peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent providing good elution strength. |
| Gradient Elution | 30% B to 90% B over 15 min | Allows for elution of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC, balancing speed and pressure. |
| Column Temperature | 35°C | Can improve peak efficiency and reduce viscosity. phcog.com |
| Detection Wavelength | 269 nm | Optimal wavelength for detecting the indole chromophore. mdpi.com |
Studies in Interfacial Chemistry (e.g., Corrosion Inhibition Mechanisms)
Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, are widely investigated as corrosion inhibitors for metals in aggressive acidic environments. nih.gov The indole ring, with its π-electron system and nitrogen heteroatom, and the carboxylic acid group are effective functional groups for inhibiting corrosion. These features allow the molecule to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. tudelft.nl
While studies specifically on this compound are not prevalent, extensive research on the closely related indole-5-carboxylic acid provides significant insight into the likely mechanism. Studies on copper and mild steel in sulfuric acid solutions have shown that indole-5-carboxylic acid is an effective corrosion inhibitor. researchgate.netresearchgate.net
The mechanism of inhibition is typically of a mixed-type, meaning it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The inhibition occurs through the adsorption of the inhibitor molecules on the metal surface. This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms and the vacant d-orbitals of the metal atoms. tudelft.nl For indole-5-carboxylic acid, the process is believed to involve the formation of slightly soluble complexes with metal ions, such as [Cu–(indole-5-carboxylic)n]+(ads), on the surface. researchgate.net
The efficiency of corrosion inhibition is dependent on the concentration of the inhibitor. Research on indole-5-carboxylic acid has demonstrated high inhibition efficiency, reaching up to 95% for copper in sulfuric acid. researchgate.net The presence of the additional 4-methyl group in this compound would be expected to enhance its inhibitory properties. The methyl group is an electron-donating group, which would increase the electron density on the indole ring system, potentially strengthening the adsorption bond to the metal surface and improving the surface coverage, thereby leading to greater inhibition efficiency.
The following table summarizes findings from a study on the inhibition efficiency of indole-5-carboxylic acid on copper in 0.5M H₂SO₄, illustrating the concentration-dependent nature of its protective action.
| Inhibitor Concentration (M) | Inhibition Efficiency (%) | Corrosion Rate (mpy) |
| 0 | 0 | 150.0 |
| 1 x 10⁻⁴ | 75.3 | 37.1 |
| 5 x 10⁻⁴ | 88.1 | 17.9 |
| 1 x 10⁻³ | 92.5 | 11.3 |
| 4 x 10⁻³ | 95.0 | 7.5 |
Data adapted from studies on indole-5-carboxylic acid for illustrative purposes. researchgate.net
Challenges and Future Directions in 4 Methyl 1h Indole 5 Carboxylic Acid Research
Exploration of Novel Chemical Transformations
The chemical reactivity of 4-methyl-1H-indole-5-carboxylic acid is dictated by its three main components: the electron-rich indole ring, the acidic carboxylic acid group, and the N-H bond. While general reactions like oxidation, reduction, and electrophilic substitution are known, there is vast potential for exploring novel transformations.
A key future direction is the utilization of this compound in multicomponent reactions (MCRs). The Ugi four-component reaction, for instance, can employ indole carboxylic acids to generate complex peptide-like structures in a single step, demonstrating the power of MCRs in rapidly building molecular complexity. rjpbcs.com Furthermore, the indole core is amenable to modern cross-coupling reactions. Palladium-catalyzed C-N and C-O cross-coupling reactions on related indole systems have been developed, suggesting that the this compound scaffold can be functionalized at various positions to create diverse libraries of new compounds. acs.org Photoinduced reactions, such as the selective C3 (hetero)arylation of the indole ring, offer a sustainable method for forming new carbon-carbon bonds under mild conditions. acs.org
Advanced Mechanistic Studies and Reaction Pathway Elucidation
A thorough understanding of reaction mechanisms is crucial for optimizing conditions, improving yields, and rationally designing new reactions. For complex transformations involving this compound and its derivatives, detailed mechanistic studies remain a challenge and a critical area for future research.
Advanced studies will involve a combination of experimental techniques (such as kinetic analysis and the isolation and characterization of intermediates) and computational modeling. For example, in palladium-catalyzed reactions involving indole carboxamides, proposed mechanistic cycles involve discrete steps like the oxidative addition of a C-Br bond to a Pd(0) center, nucleophilic attack, and reductive elimination. acs.org Elucidating such pathways provides critical insights into the role of catalysts, ligands, and additives. acs.org Similarly, for cascade reactions that form complex heterocyclic systems from indole precursors, understanding the sequence of events, such as an initial intramolecular Friedel-Crafts reaction followed by an intermolecular nucleophilic substitution, is key to controlling the outcome. acs.org Future work will focus on applying advanced spectroscopic and computational methods to map the energy landscapes of these reactions, identifying transition states and key intermediates to enable more precise control over chemical reactivity.
Computational Design and Prediction of Novel Derivatives with Tailored Chemical Properties
The empirical, trial-and-error approach to discovering new molecules is increasingly being supplemented by computational, in silico methods. For this compound, a significant future direction is the use of computational chemistry to design and predict the properties of novel derivatives before their synthesis, saving time and resources. nih.govrsc.org
This approach involves several key techniques:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. It can be used to screen virtual libraries of derivatives of this compound to identify candidates with high potential for specific biological activity. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. These models can be developed to predict the potency of new, unsynthesized indole derivatives. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can model the movement of a molecule and its interaction with its environment (e.g., a protein active site) over time, providing insights into the stability of the binding and the dynamics of the interaction. biorxiv.orgbiorxiv.org
By using these computational tools, researchers can rationally design new derivatives of this compound with chemical properties tailored for specific applications, from medicinal chemistry to materials science. biorxiv.org
| Computational Method | Purpose | Application Example |
| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor. | Screening virtual libraries of indole derivatives against a cancer target protein. researchgate.net |
| QSAR | Correlates chemical structure with biological activity to predict potency. | Developing a model to predict the anti-cancer activity of new thiazole (B1198619) carboxylic acid derivatives. nih.gov |
| MD Simulations | Simulates the motion of atoms and molecules to assess complex stability. | Evaluating the stability of a lead compound's interaction with a target enzyme over time. biorxiv.org |
| ADME/T Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Assessing the drug-likeness of novel designed compounds early in the discovery process. rsc.org |
Integration into New Chemical Technologies (e.g., flow chemistry, photocatalysis)
The integration of this compound into modern chemical technologies like flow chemistry and photocatalysis represents a major frontier for research. These technologies offer significant advantages in terms of control, efficiency, scalability, and sustainability.
Flow Chemistry: Performing reactions in continuous flow microreactors offers superior control over reaction parameters like temperature, pressure, and mixing compared to traditional batch chemistry. uc.pt This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The synthesis of heterocyclic compounds, including indoles, has been successfully translated to flow conditions, often resulting in higher yields, shorter reaction times, and improved safety. uc.ptscispace.com Future work will involve adapting and optimizing the synthesis and derivatization of this compound for continuous flow manufacturing, enabling more efficient and scalable production.
Photocatalysis: Photocatalysis uses light to drive chemical reactions, often under very mild conditions. The indole scaffold is an active participant in photoredox chemistry. acs.org There is significant potential for using photocatalysis to achieve novel transformations of this compound that are difficult to access via traditional thermal methods. Furthermore, carboxylic acids themselves are important components in the design of photocatalysts, such as metal-organic frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.net The carboxylic acid group of this compound could serve as an anchoring point or ligand to construct novel, visible-light-active photocatalysts for applications in organic synthesis or environmental remediation. mdpi.commdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
